Cas no 165314-93-2 (2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI))

2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI) structure
165314-93-2 structure
Product Name:2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI)
CAS No:165314-93-2
MF:C35H44N6O5S2
MW:692.891065597534
CID:150265
PubChem ID:482926
Update Time:2025-04-19

2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI)
    • 2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethy
    • SCHEMBL7184839
    • 165314-93-2
    • 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, [5S-(5R*,8R*,10R*,11R*)]-
    • DTXSID20937066
    • N-[4-Hydroxy-5-({hydroxy[(1,3-thiazol-5-yl)methoxy]methylidene}amino)-1,6-diphenylhexan-2-yl]-2-{[hydroxy(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}amino)methylidene]amino}propanimidic acid
    • 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2,5-dimethyl-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
    • thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate
    • Inchi: 1S/C35H44N6O5S2/c1-23(2)33-39-28(21-47-33)19-41(4)34(44)37-24(3)32(43)38-27(15-25-11-7-5-8-12-25)17-31(42)30(16-26-13-9-6-10-14-26)40-35(45)46-20-29-18-36-22-48-29/h5-14,18,21-24,27,30-31,42H,15-17,19-20H2,1-4H3,(H,37,44)(H,38,43)(H,40,45)/t24-,27-,30-,31-/m0/s1
    • InChI Key: YPNXNHKRONMOHU-WQMHXLODSA-N
    • SMILES: S1C=C(CN(C)C(N[C@@H](C)C(N[C@@H](CC2C=CC=CC=2)C[C@@H]([C@H](CC2C=CC=CC=2)NC(=O)OCC2=CN=CS2)O)=O)=O)N=C1C(C)C

Computed Properties

  • Exact Mass: 692.28182
  • Monoisotopic Mass: 692.28146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 17
  • Complexity: 999
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 202
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.263
  • Boiling Point: 942.9°C at 760 mmHg
  • Flash Point: 524°C
  • Refractive Index: 1.608
  • PSA: 145.78
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.